

"2-Dimethylamino-3-nitrofluorene" potential research applications

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Compound of Interest

Compound Name: 2-Dimethylamino-3-nitrofluorene

CAS No.: 57105-64-3

Cat. No.: B11991536

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An In-Depth Technical Guide on the Research Applications of **2-Dimethylamino-3-nitrofluorene**

Executive Summary

As a Senior Application Scientist navigating the complexities of chemical carcinogenesis and advanced materials synthesis, I frequently encounter compounds that serve dual roles: as mechanistic probes in toxicology and as highly specific intermediates in organic synthesis. **2-Dimethylamino-3-nitrofluorene** (CAS: 57105-64-3) is a prime example of such a molecule.

Structurally, it is a fluorene derivative characterized by a tricyclic backbone substituted with a dimethylamino group at the 2-position and a nitro group at the 3-position[1]. While its structural cousins, such as 2-acetylaminofluorene (2-AAF) and 2-nitrofluorene (2-NF), are notorious for their potent mutagenic and carcinogenic profiles, **2-dimethylamino-3-nitrofluorene** exhibits little to no carcinogenic activity[2]. This stark contrast makes it an invaluable negative control and structural probe for mapping structure-activity relationships (SAR) in toxicology. Furthermore, its unique functionalization makes it a highly sought-after precursor for

synthesizing fluorene-based diamines used in peptide synthesis and fluorescent materials[3] [4].

This whitepaper explores the causality behind its experimental utility, provides self-validating protocols for its application, and synthesizes the quantitative data necessary for researchers to leverage this compound effectively.

Part 1: Physicochemical Profiling and Causality in Toxicology

To understand the utility of **2-dimethylamino-3-nitrofluorene**, one must first analyze its physicochemical properties and how they dictate biological interactions.

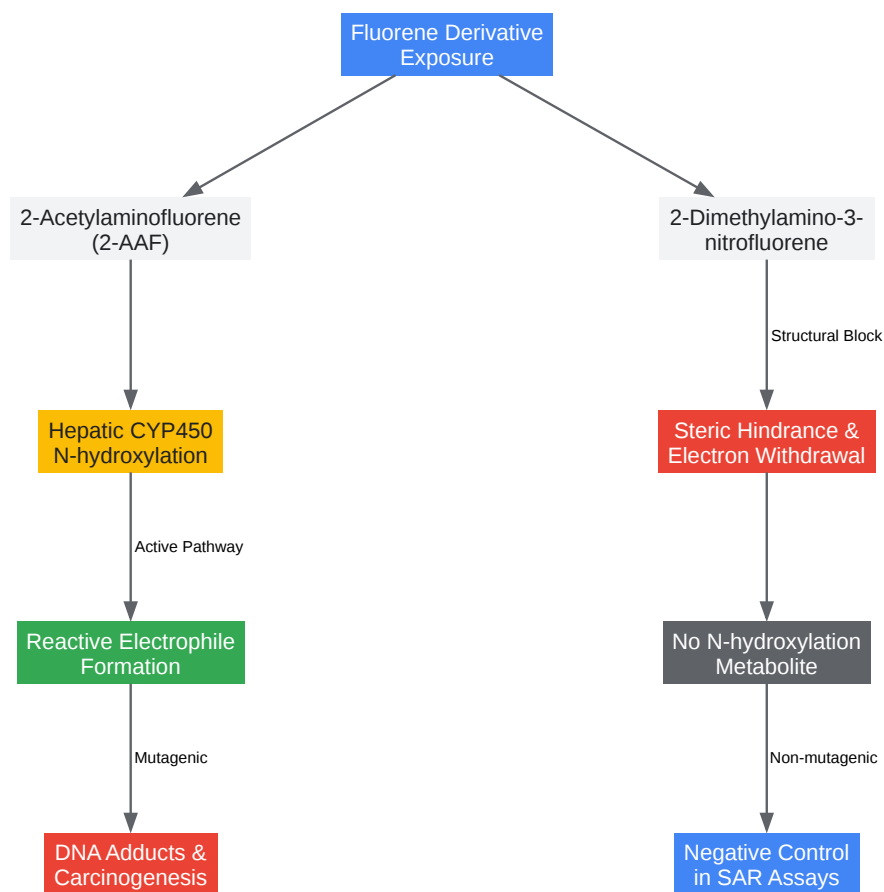
Table 1: Physicochemical Properties of **2-Dimethylamino-3-nitrofluorene**

Property	Value	Causality / Experimental Implication
Molecular Formula	C ₁₅ H ₁₄ N ₂ O ₂	Provides the core fluorene scaffold necessary for DNA intercalation studies.
Monoisotopic Mass	254.105 Da	Used for precise LC-MS identification during synthetic monitoring[1].
Predicted XLogP	3.5	Indicates moderate lipophilicity, allowing cellular membrane permeability without excessive aqueous insolubility[1].
Key Substituents	-N(CH ₃) ₂ at C2; -NO ₂ at C3	Sterically hinders N-hydroxylation and alters electron density, neutralizing mutagenic potential[2].

The Mechanistic Logic of the Structural Probe

In chemical carcinogenesis, 2-AAF requires metabolic activation via hepatic Cytochrome P450 enzymes (specifically N-hydroxylation) followed by esterification to form a reactive electrophile capable of binding covalently to DNA[2].

By substituting the secondary amine with a tertiary dimethylamino group, **2-dimethylamino-3-nitrofluorene** physically and chemically blocks the N-hydroxylation pathway. The adjacent electron-withdrawing nitro group further stabilizes the molecule against electrophilic activation. Consequently, comparative studies utilize this compound to prove that the N-hydroxylation site is the absolute prerequisite for fluorene-induced carcinogenesis[2].



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Metabolic activation logic comparing 2-AAF and **2-Dimethylamino-3-nitrofluorene**.

Part 2: Experimental Workflows and Self-Validating Protocols

Protocol 1: Modified Ames Test for SAR Mapping

To validate the lack of mutagenicity of a novel compound or to map the active sites of fluorene derivatives, the Bacterial Reverse Mutation Assay (Ames Test) is the gold standard[5]. **2-Dimethylamino-3-nitrofluorene** is utilized here as a structural negative control against the known positive control, 2-Nitrofluorene (2-NF)[6].

Objective: Assess the mutagenic potential via frameshift mutations (TA98) and base-pair substitutions (TA100) in *Salmonella typhimurium*[5].

Step-by-Step Methodology:

- **Strain Preparation:** Inoculate *S. typhimurium* strains TA98 and TA100 in nutrient broth. Incubate at 37°C for 12-16 hours until reaching an optical density (OD600) of ~1.0.
- **Metabolic Activation System (S9 Mix):** Prepare a 4.5% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP⁺ and glucose-6-phosphate. Causality: The S9 mix simulates mammalian hepatic metabolism, which is necessary to test if the compound acts as a pro-mutagen[5].
- **Test Article Preparation:** Dissolve **2-dimethylamino-3-nitrofluorene** in DMSO to create a concentration gradient (e.g., 0.1 to 2.0 mg/mL).
- **Pre-incubation:** In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test article. Incubate at 37°C for 20 minutes.
- **Plating:** Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.
- **Incubation & Counting:** Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies.

System Self-Validation:

- Positive Control (-S9): 2-Nitrofluorene (2.0 μ g/plate for TA98) must show a >3-fold increase in revertant colonies, validating the strain's sensitivity to direct mutagens[6].
- Positive Control (+S9): 2-Aminoanthracene (5.0 μ g/plate) must show a significant increase, validating the enzymatic activity of the S9 fraction[5].
- Negative Control: DMSO vehicle control establishes the spontaneous reversion baseline. The assay is only valid if controls fall within historical ranges.

Table 2: Comparative Mutagenic and Carcinogenic Profiles

Compound	Ames Test (TA98, -S9)	Ames Test (TA98, +S9)	In Vivo Carcinogenicity (Rat)
2-Nitrofluorene (2-NF)	Highly Positive	Positive	Moderate
2-Acetylaminofluorene (2-AAF)	Negative	Highly Positive	High (Liver, Mammary)
2-Dimethylamino-3-nitrofluorene	Negative	Negative	Little to No Activity

(Data synthesized from comparative fluorene derivative studies[2][5][6])

Protocol 2: Catalytic Reduction to N2,N2-dimethyl-9H-fluorene-2,3-diamine

Beyond toxicology, **2-dimethylamino-3-nitrofluorene** is a critical intermediate. By reducing the nitro group, researchers generate N2,N2-dimethyl-9H-fluorene-2,3-diamine[3]. This diamine is a highly reactive nucleophile used in the synthesis of complex polyimides, fluorescent probes, and specialized peptide linkers[4].

Objective: Selectively reduce the C3 nitro group to a primary amine without cleaving the C2 dimethylamino group or the fluorene backbone.

Step-by-Step Methodology:

- **Reaction Setup:** In a thoroughly dried, argon-purged Schlenk flask, dissolve 10 mmol of **2-dimethylamino-3-nitrofluorene** in 50 mL of anhydrous ethanol.
- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to the substrate). Causality: Pd/C provides a high surface area for efficient, low-pressure hydrogenation, preventing over-reduction of the aromatic rings.
- **Hydrogenation:** Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
- **Monitoring:** Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot indicates progression.
- **Workup:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry completely while washing with ethanol, as dry Pd/C is pyrophoric.
- **Concentration:** Evaporate the filtrate under reduced pressure to yield the crude diamine.

System Self-Validation:

- **Analytical Confirmation:** Perform LC-MS on the product. The expected shift is from the precursor mass ([M+H]⁺ = 255.11 Da)^[1] to the reduced diamine mass ([M+H]⁺ = 225.13 Da). The presence of a single sharp peak in the chromatogram validates the selectivity of the reduction.

Conclusion

2-Dimethylamino-3-nitrofluorene is a masterclass in how structural modifications dictate chemical destiny. By intentionally introducing steric bulk and electron-withdrawing properties, chemists have created a molecule that safely probes the dangerous mechanisms of chemical carcinogenesis^[2]. Simultaneously, its highly specific functionalization makes it an elegant starting material for advanced diamine synthesis^[3]. Whether used as a baseline in the Ames test or a building block in a materials science lab, its applications are defined by rigorous, self-validating scientific logic.

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